molecular formula C15H21NO B14620166 4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 60363-82-8

4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14620166
CAS No.: 60363-82-8
M. Wt: 231.33 g/mol
InChI Key: JBHKLGPMGJPPEX-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

The synthesis of 4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a naphthalene derivative with a dimethylaminoethyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group, using reagents like alkyl halides or acyl chlorides. This leads to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminoethyl group can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes.

Comparison with Similar Compounds

4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one can be compared to other compounds with similar structures, such as:

    4-[2-(Dimethylamino)ethyl]morpholine: This compound also contains a dimethylaminoethyl group but has a different ring system, leading to distinct chemical and biological properties.

    4-[2-(Dimethylamino)ethyl]benzonitrile: This compound has a similar functional group but a different aromatic system, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer unique chemical reactivity and potential biological activity.

Properties

CAS No.

60363-82-8

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

4-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydronaphthalen-1-one

InChI

InChI=1S/C15H21NO/c1-15(10-11-16(2)3)9-8-14(17)12-6-4-5-7-13(12)15/h4-7H,8-11H2,1-3H3

InChI Key

JBHKLGPMGJPPEX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C2=CC=CC=C21)CCN(C)C

Origin of Product

United States

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